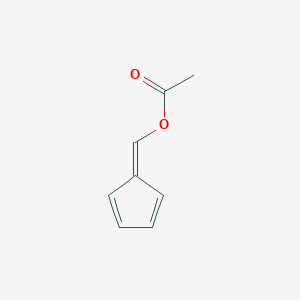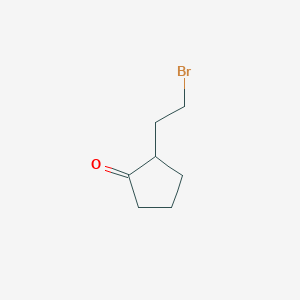
2,6-二甲氧基-N-(2-甲基-1,3-二氧代异吲哚-4-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a type of benzamide . Benzamides are a significant class of amide compounds. These compounds have been widely used in various industries such as medical, industrial, biological, and potential drug industries .
Synthesis Analysis
While specific synthesis methods for “2,6-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide” are not available, benzamides can generally be synthesized starting from benzoic acid or acetoxybenzoic acid and amine derivatives . For instance, DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) .Chemical Reactions Analysis
DMTMM, a similar compound, is commonly used for activation of carboxylic acids, particularly for amide synthesis . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .科学研究应用
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties . Compounds similar to our subject have shown inhibitory activity against influenza A and other viruses . This suggests potential applications in developing new antiviral drugs, especially in the context of emerging viral diseases.
Anti-inflammatory Activity
The indole nucleus is known to possess anti-inflammatory capabilities. By modulating inflammatory pathways, derivatives of this compound could be used in the treatment of chronic inflammatory diseases, offering a new avenue for therapeutic intervention .
Anticancer Activity
Indole derivatives, including those similar to the compound , have shown promise in cancer therapy . They can induce apoptosis and inhibit cell proliferation, making them potential candidates for antineoplastic drugs . The ability to target cancer cells selectively could lead to treatments with fewer side effects.
Anti-HIV Activity
The structural diversity of indole derivatives allows them to bind with high affinity to multiple receptors, which is crucial in the development of anti-HIV medications. These compounds can interfere with the life cycle of HIV, providing a strategy for managing HIV/AIDS .
Antioxidant Properties
Indole derivatives can act as antioxidants , scavenging free radicals and protecting cells from oxidative stress. This property is beneficial in preventing oxidative stress-related diseases, including neurodegenerative disorders .
Antimicrobial and Antitubercular Effects
These compounds have demonstrated antimicrobial and antitubercular activities, which could be vital in addressing antibiotic resistance. Developing new antimicrobial agents from indole derivatives could help combat resistant strains of bacteria and tuberculosis .
Antidiabetic Potential
Research has indicated that indole derivatives may have antidiabetic effects by influencing glucose metabolism. This opens up possibilities for new treatments for diabetes, a condition affecting millions worldwide .
Antimalarial and Anticholinesterase Activities
Lastly, the compound’s framework has been associated with antimalarial and anticholinesterase activities. These applications are crucial in the fight against malaria and in the treatment of conditions like Alzheimer’s disease, where cholinesterase inhibitors are used .
作用机制
Target of Action
The compound, also known as “Oprea1_702870”, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific biological activity exhibited by the compound.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound would have a range of potential effects at the molecular and cellular levels.
属性
IUPAC Name |
2,6-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-20-17(22)10-6-4-7-11(14(10)18(20)23)19-16(21)15-12(24-2)8-5-9-13(15)25-3/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTSACKHCYTLTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

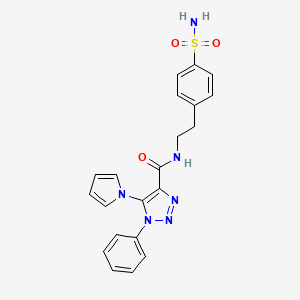
![N-[2-[2-(2-Oxaspiro[5.5]undecane-5-carbonylamino)ethyldisulfanyl]ethyl]-2-oxaspiro[5.5]undecane-5-carboxamide](/img/structure/B2877792.png)
![4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2877793.png)

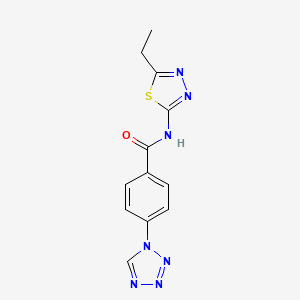
![6-acetyl-2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2877799.png)

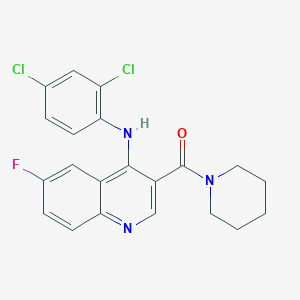
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2877802.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(4-fluorophenyl)acetamide](/img/structure/B2877804.png)
![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-toluidino)-2-propenenitrile](/img/structure/B2877805.png)
